molecular formula C6H12O2 B1374733 2-Cyclopropyl-2-methoxyethan-1-ol CAS No. 1783648-29-2

2-Cyclopropyl-2-methoxyethan-1-ol

Cat. No. B1374733
M. Wt: 116.16 g/mol
InChI Key: IJDJOJOQCKVGPI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 . It is also known as CPMEO.


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-methoxyethan-1-ol is represented by the InChI code 1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-2-methoxyethan-1-ol include a molecular weight of 116.16 . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the sources I found .

Scientific Research Applications

  • Stereocontrolled Synthesis :

    • Research demonstrates stereocontrolled approaches to synthesizing compounds like 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which have potential applications in medicinal chemistry and organic synthesis (Baird, Huber, & Clegg, 2001).
  • Cyclopropyl Epoxide Reactions :

    • A study explored the rearrangements of cyclopropyl epoxides, revealing insights into the formation of various cycloalkene derivatives, which are useful in the development of new synthetic methods (Donnelly & Hoey, 1975).
  • Chemical Transformations of Cyclopropyl Derivatives :

  • Chemoenzymatic Synthesis :

  • Photoreduction in Organic Chemistry :

    • Investigations into the photoreduction of cycloalkanecarbaldehydes provide insights into the photochemical reactions of organic compounds, useful for understanding photodynamic processes (Funke & Cerfontain, 1976).
  • Synthesis and Reaction Mechanisms :

    • Various studies focus on the synthesis and reaction mechanisms of cyclopropyl derivatives, offering valuable information for the development of new synthetic routes and understanding reaction pathways in organic chemistry. For instance, research on cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates provides fundamental insights into the behavior of organic molecules (Gottschling et al., 2005).
  • Catalysis in Organic Synthesis :

    • The nickel-catalyzed cross-coupling of anisoles with alkyl Grignard reagents involving C-O bond cleavage demonstrates the role of catalysis in the formation of complex organic molecules (Tobisu, Takahira, & Chatani, 2015).

Safety And Hazards

The safety information for 2-Cyclopropyl-2-methoxyethan-1-ol indicates that it has the GHS pictograms GHS02 and GHS07, with the signal word "Warning" . The hazard statements include H226, H315, H319, and H335 .

properties

IUPAC Name

2-cyclopropyl-2-methoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDJOJOQCKVGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methoxyethan-1-ol

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